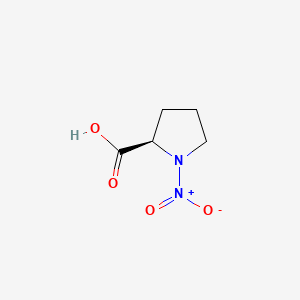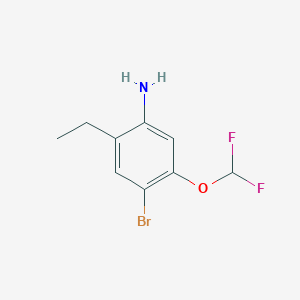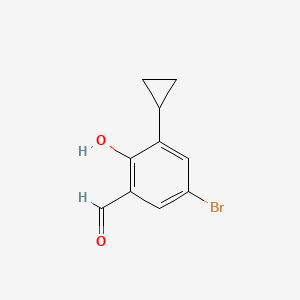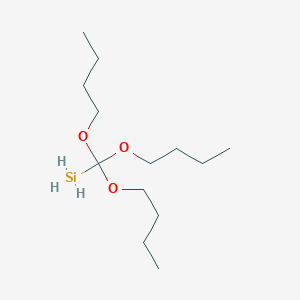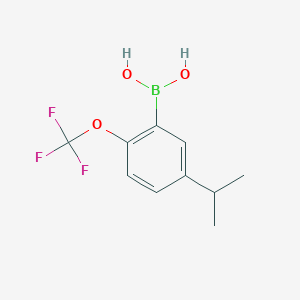
5-Isopropyl-2-(trifluoromethoxy)phenyl boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropyl-2-(trifluoromethoxy)phenyl boronic acid is an organoboron compound that has garnered significant interest in the field of organic synthesis. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of various organic molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-2-(trifluoromethoxy)phenyl boronic acid typically involves the hydroboration of alkenes or alkynes. This process is rapid and allows for the formation of the corresponding alkyl or alkenylborane . The reaction conditions are generally mild, making it a convenient method for producing this compound.
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of palladium-catalyzed cross-coupling reactions. These reactions are efficient and can be scaled up to produce large quantities of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-Isopropyl-2-(trifluoromethoxy)phenyl boronic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, resulting in the formation of boronic acids or esters.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of boranes.
Substitution: This reaction involves the replacement of one functional group with another, often using halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). The reaction conditions are typically mild, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions include various boronic acids, boronic esters, and boranes. These products are often used as intermediates in the synthesis of more complex organic molecules .
Wissenschaftliche Forschungsanwendungen
5-Isopropyl-2-(trifluoromethoxy)phenyl boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Industry: It is used in the production of materials such as polymers and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Isopropyl-2-(trifluoromethoxy)phenyl boronic acid involves its ability to form stable complexes with various metal catalysts. These complexes facilitate the transfer of organic groups from boron to other atoms, enabling the formation of new carbon-carbon bonds . The molecular targets and pathways involved in these reactions include palladium-catalyzed transmetalation and oxidative addition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Isopropyl-2-methoxyphenylboronic acid: This compound is similar in structure but has a methoxy group instead of a trifluoromethoxy group.
3-(Trifluoromethoxy)phenylboronic acid: This compound has a trifluoromethoxy group but lacks the isopropyl group.
2-Chloro-5-(trifluoromethyl)phenylboronic acid: This compound has a trifluoromethyl group and a chlorine atom instead of the isopropyl and trifluoromethoxy groups.
Uniqueness
5-Isopropyl-2-(trifluoromethoxy)phenyl boronic acid is unique due to the presence of both isopropyl and trifluoromethoxy groups. These functional groups impart specific chemical properties, such as increased stability and reactivity, making it a valuable reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
875551-15-8 |
|---|---|
Molekularformel |
C10H12BF3O3 |
Molekulargewicht |
248.01 g/mol |
IUPAC-Name |
[5-propan-2-yl-2-(trifluoromethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C10H12BF3O3/c1-6(2)7-3-4-9(17-10(12,13)14)8(5-7)11(15)16/h3-6,15-16H,1-2H3 |
InChI-Schlüssel |
IFZYLPOFTKYBOW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1)C(C)C)OC(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-Bromo-3-(1,3-dioxolan-2-yl)phenyl]methanol](/img/structure/B13966068.png)
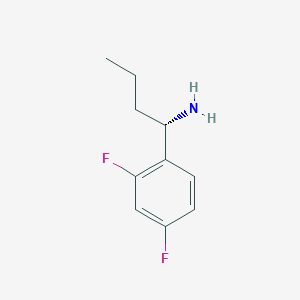
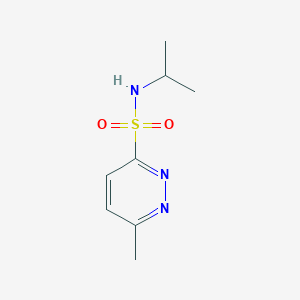
![Ethanol, 2-[(5-amino-2,4-dimethoxyphenyl)sulfonyl]-, hydrogen sulfate (ester)](/img/structure/B13966093.png)

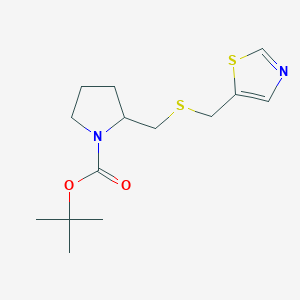
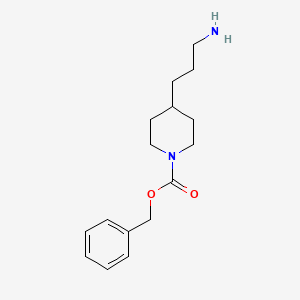
![Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate](/img/structure/B13966109.png)
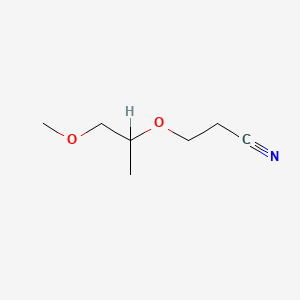
![2lambda6-Thia-3,10-diazatetracyclo[9.5.0.03,8.013,15]hexadeca-1(11),12,15-triene 2,2-dioxide](/img/structure/B13966129.png)
